Home > Products > Screening Compounds P45720 > DC-SIGN ECD (extra-cellular domain)
DC-SIGN ECD (extra-cellular domain) -

DC-SIGN ECD (extra-cellular domain)

Catalog Number: EVT-1507462
CAS Number:
Molecular Formula: C18H32O16
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin) is a C-type lectin receptor primarily expressed on dendritic cells. It plays a crucial role in the immune response by recognizing and binding to specific carbohydrate structures on pathogens, facilitating their internalization and subsequent immune activation. The extracellular domain of DC-SIGN is particularly significant, as it contains multiple carbohydrate recognition domains that enhance its ability to interact with a variety of pathogens, including viruses like human immunodeficiency virus and Ebola virus.

Source

DC-SIGN is derived from human dendritic cells and has been extensively studied for its role in immune responses and pathogen recognition. The protein is encoded by the CD209 gene, which is located on chromosome 19 in humans.

Classification

DC-SIGN belongs to the family of C-type lectins, which are characterized by their calcium-dependent binding to carbohydrates. It is classified as a type II transmembrane protein, consisting of an intracellular domain, a single transmembrane segment, and an extensive extracellular domain.

Synthesis Analysis

Methods

The synthesis of DC-SIGN extracellular domain typically involves recombinant DNA technology. The coding region for the extracellular domain is cloned into expression vectors such as pET28a or pET15b. Subsequently, the plasmids are transformed into bacterial strains like Escherichia coli, where the protein is expressed under controlled conditions.

Technical Details:

  • Expression Conditions: Bacterial cultures are grown in M9 media supplemented with isotopes (e.g., 15N^{15}N-ammonium chloride) for labeling purposes. Induction of protein expression is achieved by adding isopropyl β-D-thiogalactopyranoside when the optical density at 600 nm reaches approximately 0.5.
  • Purification: Post-expression, cells are harvested and lysed. The DC-SIGN extracellular domain is purified using affinity chromatography (e.g., mannose-Sepharose) followed by size exclusion chromatography to achieve high purity levels necessary for functional assays .
Molecular Structure Analysis

Structure

The molecular structure of DC-SIGN extracellular domain consists of a neck region containing multiple tandem repeats followed by a carbohydrate recognition domain at the C-terminus. The neck region plays a pivotal role in oligomerization, allowing the receptor to form tetramers that enhance its binding capacity.

Data:

  • Molecular Weight: The full-length extracellular domain typically ranges from 60 to 70 kDa.
  • Oligomerization State: DC-SIGN can exist in monomeric or tetrameric forms depending on environmental conditions such as pH and ionic strength .
Chemical Reactions Analysis

Reactions

DC-SIGN undergoes several biochemical interactions primarily involving its carbohydrate recognition domain. It binds to high-mannose oligosaccharides through calcium-dependent mechanisms, which are critical for its function as a pathogen-recognition receptor.

Technical Details:

  • Binding Affinity: Surface plasmon resonance studies indicate that the binding affinity of DC-SIGN for its ligands can vary significantly based on its oligomerization state; tetrameric forms exhibit nanomolar affinities while monomeric forms show millimolar affinities .
  • Ligand Specificity: The receptor preferentially binds to fucose-containing glycans compared to mannose .
Mechanism of Action

Process

DC-SIGN mediates pathogen recognition through its carbohydrate recognition domains, which bind specific sugar moieties on pathogens. This interaction leads to the internalization of the pathogen into dendritic cells, facilitating antigen presentation and subsequent immune responses.

Data:

  • Internalization Mechanism: Upon binding to pathogens, DC-SIGN can trigger endocytosis, allowing the pathogen to enter dendritic cells where it can be processed and presented to T cells .
  • pH Sensitivity: The oligomerization state of DC-SIGN is sensitive to pH changes; acidic environments promote disassembly of tetramers into monomers, potentially affecting ligand release and subsequent immune signaling .
Physical and Chemical Properties Analysis

Physical Properties

DC-SIGN exhibits several notable physical properties:

  • Solubility: The protein is soluble in physiological buffers and can be purified effectively using chromatographic techniques.
  • Stability: Stability varies with pH; optimal activity is generally observed at neutral pH levels.

Chemical Properties

DC-SIGN's chemical properties include:

  • Calcium Dependency: Binding interactions require calcium ions, which stabilize the structure of the carbohydrate recognition domain.
  • Glycosylation: Post-translational modifications such as glycosylation can influence its binding properties and stability .
Applications

Scientific Uses

DC-SIGN has significant applications in both basic research and clinical settings:

  • Vaccine Development: Its role in pathogen recognition makes it a target for vaccine strategies aimed at enhancing immune responses against viral infections.
  • Therapeutic Targeting: Understanding DC-SIGN interactions can lead to novel therapeutic approaches for diseases where immune evasion by pathogens occurs.
  • Diagnostic Tools: Due to its specific binding properties, DC-SIGN can be utilized in assays for detecting viral infections or characterizing glycan structures on pathogens .
Structural Characterization of DC-SIGN ECD

Domain Architecture of DC-SIGN ECD

The extracellular domain (ECD) of DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin, CD209) comprises two structurally and functionally distinct regions: the neck region and the carbohydrate recognition domain (CRD). This modular architecture enables pathogen recognition and immune signaling.

Neck Region: Composition and Repeat Motifs

The neck region consists of 7.5 tandem repeats of a conserved 23-amino acid sequence motif. Each repeat exhibits a characteristic heptad hydrophobic pattern (a-b-c-d-e-f-g)ₙ, where positions a and d are occupied by hydrophobic residues (e.g., leucine, isoleucine, valine). This pattern is critical for α-helix formation and coiled-coil interactions. However, each repeat also contains a conserved proline residue that introduces a structural kink, resulting in a segmented helical stalk rather than a continuous helix. This segmentation confers flexibility essential for CRD positioning [3] [9].

Carbohydrate Recognition Domain (CRD): Calcium-Dependent Binding

The C-terminal CRD adopts a compact globular fold typical of C-type lectins, featuring a central calcium-binding site that directly coordinates sugar ligands. Key structural elements include:

  • A conserved Glu-Pro-Asn (EPN) motif that determines specificity for mannose/fucose through direct hydrogen bonding.
  • A hydrophobic groove adjacent to the calcium site that accommodates the galactose moiety of Lewisˢ oligosaccharides.
  • Disulfide bridges (e.g., Cys³⁴⁷–Cys³⁶⁶) that stabilize the tertiary structure.Calcium binding induces conformational changes that position key residues (Asn³⁵⁵, Asp³⁶⁷) for direct coordination with the 3-OH and 4-OH groups of mannose or fucose [1] [4] [5].

Oligomerization Mechanisms

Tetramerization via Neck Region Hydrophobic Interactions

The neck domain drives the formation of stable homo-tetramers through hydrophobic interactions between the heptad repeats of four parallel α-helices. This assembly creates a 15-nm-long stalk that projects the CRDs away from the cell surface. The tetrameric state enhances ligand binding avidity: While monomeric CRDs bind mannose with millimolar affinity (Kd ~1–2 mM), tetrameric ECD binds oligomannose with nanomolar affinity (Kd ~50 nM) due to multivalent interactions. Disruption of the hydrophobic core (e.g., Leu²⁹⁰Val mutation) abolishes tetramerization and impairs pathogen recognition [2] [3] [9].

pH-Dependent Stability of Oligomeric States

Tetramer stability is highly sensitive to pH changes. At neutral pH (7.4), the ECD exists as a stable tetramer. Under acidic conditions (pH ≤6.0), mimicking endosomal compartments, the tetramer dissociates into monomers due to protonation of histidine residues (e.g., His²⁸⁰, His²⁹⁷) within the neck region. This disrupts hydrophobic packing and salt bridges, triggering ligand release. Ionic strength also modulates this equilibrium: High salt concentrations (≥150 mM NaCl) stabilize tetramers even at pH 6.0 by screening repulsive charges [2].

Table 1: Key Structural Elements of DC-SIGN ECD

DomainStructural FeaturesFunctional Role
Neck region7.5 × 23-aa repeats; heptad hydrophobic pattern; conserved proline kinksTetramerization; CRD projection
CRDEPN motif; Ca²⁺-binding site; disulfide bonds (Cys³⁴⁷–Cys³⁶⁶)Calcium-dependent glycan recognition
Tetramer interfaceHydrophobic residues (Leu²⁹⁰, Ile²⁹⁴); pH-sensitive histidines (His²⁸⁰, His²⁹⁷)Stabilizes oligomers; mediates pH-dependent dissociation

Structural Dynamics and Conformational Flexibility

Role of α-Helical Repeats in Stalk Formation

The segmented α-helical repeats assemble into a four-helix bundle connected by short non-helical linkers. Each 23-aa repeat spans 3.3 helical turns, with the proline kinks introducing ~20° bends between repeats. This creates a semi-rigid stalk that positions CRDs in a tetrahedral arrangement. Flexibility at the linker regions allows CRDs to reorient independently, enabling simultaneous engagement with multiple glycans on pathogen surfaces [3].

SAXS and X-Ray Scattering Models of ECD Organization

Small-angle X-ray scattering (SAXS) reveals an extended conformation for the ECD tetramer (total length ~35 nm), with the neck region contributing ~20 nm. Scattering profiles fit a "dumbbell" model where four CRDs cluster at the distal end with an average inter-CRD distance of 3–5 nm. This arrangement facilitates high-avidity binding to densely glycosylated pathogens like HIV-1 gp120. Under acidic pH, SAXS shows reduced radius of gyration (Rg) and increased maximum particle dimension (Dₘₐₓ), confirming tetramer dissociation [2] [6] [8].

Table 2: SAXS-Derived Parameters for DC-SIGN ECD

ConditionRadius of Gyration (Rg)Maximum Dimension (Dₘₐₓ)Molecular Envelope
pH 7.412.8 ± 0.3 nm35 ± 2 nmExtended tetramer; clustered CRDs
pH 5.88.2 ± 0.4 nm18 ± 1 nmCompact monomeric CRDs

Properties

Product Name

DC-SIGN ECD (extra-cellular domain)

Molecular Formula

C18H32O16

Synonyms

Sugar specificity: High Mannose

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.